Trifluoropyrotartaric acid

説明

Trifluoropyrotartaric acid is a fluorinated organic compound characterized by a tartaric acid backbone modified with trifluoromethyl groups. Its synthesis and reactivity have been explored in specialized chemical contexts. For instance, the imine derivative methyl 2-(benzenesulfonylimino)-3,3,3-trifluoropropionate was synthesized in 1986, demonstrating regiospecific C-alkylation properties for aromatic π-systems like indole derivatives and thiophene . This reactivity is attributed to the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at specific sites.

特性

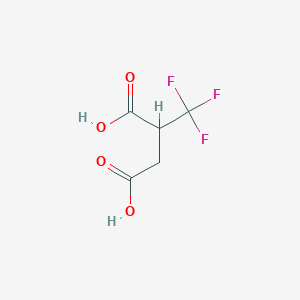

分子式 |

C5H5F3O4 |

|---|---|

分子量 |

186.09 g/mol |

IUPAC名 |

2-(trifluoromethyl)butanedioic acid |

InChI |

InChI=1S/C5H5F3O4/c6-5(7,8)2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12) |

InChIキー |

SNLHTYVCHXASHO-UHFFFAOYSA-N |

正規SMILES |

C(C(C(=O)O)C(F)(F)F)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trifluoropyrotartaric acid typically involves the introduction of fluorine atoms into the molecular structure of pyrotartaric acid. One common method involves the reaction of pyrotartaric acid with a fluorinating agent such as trifluoromethyl hypofluorite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of trifluoropyrotartaric acid often employs large-scale fluorination processes. These processes involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The product is then purified through distillation or recrystallization to obtain the desired purity.

化学反応の分析

Inferred Reactivity Based on Structural Analogues

While direct data is unavailable, trifluoropyrotartaric acid’s structure (a fluorinated tartaric acid derivative) suggests possible reactivity pathways:

Acid-Catalyzed Decarboxylation

Fluorinated carboxylic acids often undergo decarboxylation under thermal or acidic conditions. For example:

-

TFA derivatives form silyl esters that reduce to trifluoroethylamines .

-

Phenolic acids undergo non-oxidative decarboxylation via quinone methide intermediates .

Hypothesis : Trifluoropyrotartaric acid may decarboxylate to yield fluorinated vinyl or allylic compounds under similar conditions.

Oxidation and Epoxidation

TFPAA oxidizes alkenes to epoxides and ketones to lactones . If trifluoropyrotartaric acid contains unsaturated bonds, analogous oxidations could occur.

Recommended Research Directions

To fill the knowledge gap, experimental studies could explore:

Table 1: Proposed Reactions for Investigation

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Thermal decarboxylation | Heat, acidic catalysts | Fluorinated vinyl derivatives |

| Oxidative dehydrogenation | Pd catalysis, ligand systems | α,β-Unsaturated fluorinated acids |

| Photocatalytic radical addition | Fe/thiol systems, UV light | Hydrofluoroalkylated alkanes |

Critical Data Limitations

-

No synthetic protocols or mechanistic studies for trifluoropyrotartaric acid were identified in the reviewed sources.

-

The compound’s stability, solubility, and functional group compatibility remain uncharacterized.

科学的研究の応用

Trifluoropyrotartaric acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to introduce fluorine atoms into biological molecules.

Medicine: Trifluoropyrotartaric acid derivatives are investigated for their potential as pharmaceutical agents, especially in the development of anti-inflammatory and anticancer drugs.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

作用機序

The mechanism by which trifluoropyrotartaric acid exerts its effects involves the interaction of its fluorine atoms with target molecules. The electronegativity of fluorine enhances the reactivity of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes.

類似化合物との比較

Comparison with Similar Compounds

Trifluoropyrotartaric acid belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which exhibit diverse chemical behaviors. Below is a comparative analysis with structurally related fluorinated compounds:

Trifluoroacetic Acid (TFA)

- Structure : Simpler structure (CF₃COOH) vs. Trifluoropyrotartaric acid’s tartaric acid backbone.

- Reactivity : TFA is a strong acid (pKa ~0.23) widely used as a catalyst or solvent in organic synthesis . In contrast, Trifluoropyrotartaric acid derivatives enable regiospecific C-alkylation, suggesting utility in constructing complex heterocycles .

- Applications : TFA is prevalent in peptide synthesis and industrial processes, whereas Trifluoropyrotartaric acid’s applications remain niche, focused on specialized alkylation reactions.

- Environmental Impact : TFA is highly persistent in aquatic systems due to resistance to degradation . Trifluoropyrotartaric acid’s environmental fate is unstudied but may share mobility concerns due to fluorine content.

Long-Chain PFAS (e.g., Tricosafluorododecanoic Acid)

- Structure : Long alkyl chains with multiple fluorine atoms vs. Trifluoropyrotartaric acid’s cyclic/rigid structure.

- Regulatory Status: Long-chain PFAS like tricosafluorododecanoic acid are classified as substances of very high concern (SVHC) due to bioaccumulation and toxicity .

- Persistence : Long-chain PFAS exhibit extreme environmental persistence; short-chain substitutes like TFA are less bioaccumulative but still persistent .

Other Short-Chain PFAS

- Safety : Short-chain PFAS are often marketed as safer alternatives, though evidence for Trifluoropyrotartaric acid is lacking. The precautionary principle assumes similar risks for structurally analogous compounds .

- Synthetic Utility : Trifluoropyrotartaric acid’s unique alkylation specificity contrasts with the broader reactivity of TFA or fluorinated surfactants.

Data Table: Comparative Properties of Fluorinated Acids

Research Findings and Implications

- Regulatory Gaps : While long-chain PFAS face strict regulations, short-chain alternatives like Trifluoropyrotartaric acid lack comprehensive toxicological profiles, necessitating caution under the precautionary principle .

- Environmental Risks : Fluorinated compounds universally raise persistence concerns. Trifluoropyrotartaric acid’s structural rigidity may reduce bioavailability compared to linear PFAS but requires empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。